molecular formula C11H19ClN4 B585329 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 CAS No. 1073608-19-1

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11

Cat. No.: B585329
CAS No.: 1073608-19-1
M. Wt: 253.818
InChI Key: INTQSGGUSUSCTJ-BMWRUFNQSA-N
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Description

5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11: is an organic compound with the chemical formula C11H19ClN4 . It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cyclohexyl group and a chlorobutyl chain attached to the tetrazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 typically involves the reaction of cyclohexylamine with 4-chlorobutyronitrile to form an intermediate, which is then cyclized with sodium azide to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorobutyl group in 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the tetrazole ring.

    Cyclization Reactions: The tetrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Hydroxylamine, ammonia, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

  • Substituted tetrazoles with various functional groups.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its tetrazole ring is known to mimic carboxylate groups, making it a valuable scaffold in medicinal chemistry .

Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to therapeutic effects or changes in cellular functions .

Comparison with Similar Compounds

  • 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
  • 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

Comparison: While these compounds share a similar core structure, 5-(4-Chlorobutyl)-1-cyclohexyltetrazole-d11 is unique due to the presence of deuterium atoms (indicated by the “d11” suffix). This isotopic labeling can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in research and development .

Properties

IUPAC Name

5-(4-chlorobutyl)-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2/i1D2,2D2,3D2,6D2,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQSGGUSUSCTJ-BMWRUFNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCCl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727171
Record name 5-(4-Chlorobutyl)-1-(~2~H_11_)cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073608-19-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073608-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorobutyl)-1-(~2~H_11_)cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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